

Performance of Upadacitinib-15N,d2 in Biological Fluids: A Comparative Guide

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Compound of Interest

Compound Name: Upadacitinib-15N,d2

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This guide provides a comprehensive comparison of the performance of **Upadacitinib-15N,d2** as an internal standard in the bioanalysis of Upadacitinib in various biological fluids, primarily human plasma. The data presented is based on published analytical method validation studies and offers a comparative overview against other commonly used internal standards.

Executive Summary

The quantification of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as **Upadacitinib-15N,d2**, is considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery. This guide presents data from various studies to facilitate an objective comparison of **Upadacitinib-15N,d2** with other internal standards like Pexidartinib, Tofacitinib, and Fedratinib.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of different internal standards used for the quantification of Upadacitinib in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Table 1: General Performance Characteristics of Internal Standards

Internal Standard	Type	Rationale for Use
Upadacitinib-15N,d2	Stable Isotope-Labeled	Ideal internal standard; identical chemical and physical properties to the analyte, ensuring accurate correction for matrix effects and extraction variability.[1][2]
Pexidartinib	Structurally Similar Molecule	A different therapeutic agent used as an internal standard in a validated LC-MS/MS method for Upadacitinib.[3][4]
Tofacitinib	Structurally Similar Molecule	Another JAK inhibitor used as an internal standard for the simultaneous measurement of Upadacitinib and Methotrexate.[5]
Fedratinib	Structurally Similar Molecule	Used as an internal standard in a validated UPLC-MS/MS method for Upadacitinib in beagle dog plasma.
Filgotinib	Structurally Similar Molecule	Another JAK inhibitor used as an internal standard in a validated LC-MS/MS method for Upadacitinib in rat plasma.

Table 2: Analytical Method Validation Parameters

Parameter	Upadacitinib-15N,d2	Pexidartinib	Tofacitinib	Fedratinib	Filgotinib
Linearity Range (ng/mL)	0.5 - 200	0.15 - 150	0.1 - 200	1 - 500	12.5 - 100
Lower Limit of Quantification (LLOQ) (ng/mL)	0.5	0.15	0.1	1	12.5
Intra-day Precision (%RSD)	< 15	< 10	≤ 13.3	< 10.03	Not explicitly stated
Inter-day Precision (%RSD)	< 15	< 10	≤ 13.3	< 10.03	Not explicitly stated
Accuracy (%RE)	-9.48 to 8.27	< 10	-4.1 to 12.7	-3.79 to 2.58	Not explicitly stated
Extraction Recovery (%)	87.53 - 93.47	Not explicitly stated	> 80.2	81.78 - 84.42	100.3
Matrix Effect (%)	No significant effect	Not explicitly stated	No obvious effect	98.48 - 103.42	No effect (104.20)

Experimental Protocols

Below are detailed methodologies for the quantification of Upadacitinib using **Upadacitinib-15N,d2** and Pexidartinib as internal standards in human plasma.

Method 1: Quantification of Upadacitinib using Upadacitinib-15N,d2 Internal Standard

- Sample Preparation: Protein precipitation. To a plasma sample, an appropriate amount of the internal standard solution (**Upadacitinib-15N,d2**) is added, followed by a protein

precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged. The supernatant is then collected for LC-MS/MS analysis.

- Chromatographic Conditions:
 - Column: Waters Xbridge BEH C18 (4.6 × 100 mm, 2.5 µm)
 - Mobile Phase: 0.1% formic acid in water and acetonitrile in a specific gradient.
 - Flow Rate: 0.40 mL/min
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+)
 - MRM Transitions: Specific precursor-to-product ion transitions for Upadacitinib and **Upadacitinib-15N,d2** are monitored.

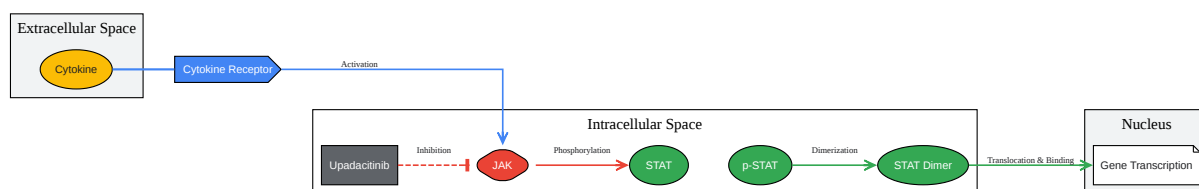
Method 2: Quantification of Upadacitinib using Pexidartinib Internal Standard

- Sample Preparation: Acidic protein precipitation. Plasma samples are treated with an acidic solution (e.g., containing trichloroacetic acid) and the internal standard (Pexidartinib). After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: C-18 reversed-phase column.
 - Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion mode.
 - MRM Transitions:
 - Upadacitinib: m/z 381 → 256, 213

- Pexidartinib: m/z 418 → 258, 165

Visualizations

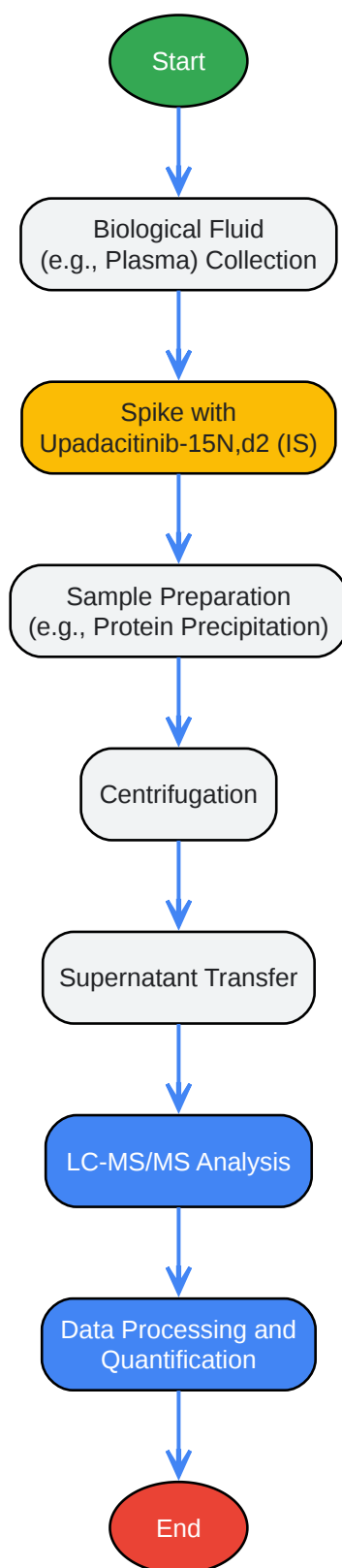
Signaling Pathway



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Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow



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Caption: Workflow for Upadacitinib quantification in biological fluids.

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